3-Butyn-2-amine, N,2-dimethyl-

Description

Chemical Significance and Synthetic Versatility of Propargyl Amines

Propargyl amines are highly valued as synthetic intermediates in organic chemistry. phytojournal.com Their structural motif is found in numerous natural products, pharmaceuticals, and biologically active compounds. phytojournal.comrevmaterialeplastice.ro The reactivity of the alkyne and amine groups allows for their participation in a variety of reactions, including addition reactions, cyclizations, and coupling reactions. acs.orgkcl.ac.uk

One of the most notable methods for synthesizing propargyl amines is the A³ coupling (aldehyde-alkyne-amine) reaction, a powerful one-pot, three-component reaction. phytojournal.com This method is highly efficient for creating carbon-carbon and carbon-nitrogen bonds in a single step. phytojournal.com Propargyl amines are precursors to a multitude of heterocyclic compounds such as pyrroles, pyridines, oxazoles, and imidazoles, which are core structures in many medicinal agents. acs.orgresearchgate.nettandfonline.com Their utility extends to the synthesis of β-lactams, conformationally restricted peptides, and other therapeutically relevant molecules. phytojournal.com The adaptability of propargyl amines also makes them suitable for use in multicomponent reactions like the Ugi reaction, further expanding their synthetic potential. nih.gov

Positional Context of 3-Butyn-2-amine, N,2-dimethyl- within the Propargyl Amine Class

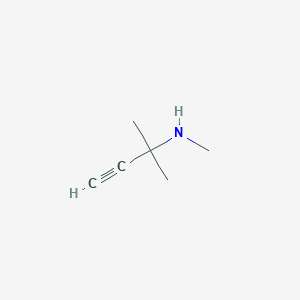

3-Butyn-2-amine, N,2-dimethyl- belongs to the propargyl amine class of compounds. Its structure features a butyne backbone with an amino group at the 2-position and methyl groups on both the nitrogen and the 2-position of the butyne chain. This specific arrangement of functional groups and substituents influences its reactivity and potential applications. The presence of two methyl groups on the carbon bearing the amino group (a quaternary center) introduces steric hindrance that can affect its participation in certain reactions compared to less substituted propargyl amines.

Overview of Academic Research Directions

Academic research involving propargyl amines is diverse and continually expanding. A significant area of focus is the development of new catalytic systems for their synthesis, with an emphasis on green chemistry principles such as solvent-free and metal-free conditions. rsc.org The asymmetric synthesis of chiral propargyl amines is another critical research area, as the enantiomeric purity of these compounds is often crucial for their biological activity. rsc.org

Furthermore, extensive research is dedicated to exploring the synthetic utility of propargyl amines as building blocks for novel heterocyclic scaffolds and complex natural products. researchgate.nettandfonline.com Their application in medicinal chemistry is a major driver of research, with studies investigating their potential as anticancer agents and their role in the treatment of neurodegenerative diseases. researchgate.netrsc.org The unique electronic and photophysical properties of some propargyl amine derivatives are also being explored for applications in materials science. revmaterialeplastice.ro

Interactive Data Table for 3-Butyn-2-amine, N,2-dimethyl-

| Property | Value |

| Molecular Formula | C6H11N |

| Molecular Weight | 97.16 g/mol |

| CAS Number | 2978-63-4 |

| Synonyms | N,2-dimethylbut-3-yn-2-amine, 3-Methylamino-3-methyl-1-butyne |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,2-dimethylbut-3-yn-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-5-6(2,3)7-4/h1,7H,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUVNMBTDREBRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505074 | |

| Record name | N,2-Dimethylbut-3-yn-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2978-63-4 | |

| Record name | N,2-Dimethylbut-3-yn-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(2-methylbut-3-yn-2-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Mechanistic Elucidations of N,2 Dimethyl 3 Butyn 2 Amine

Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the secondary amine group makes it a potent nucleophile, enabling it to participate in various addition and substitution reactions.

The secondary amine of N,2-dimethyl-3-butyn-2-amine can act as a nucleophile in Michael-type or conjugate additions to α,β-unsaturated carbonyl compounds, such as ynones. nih.govmasterorganicchemistry.com This reaction, a subset of amino-yne reactions, involves the 1,4-addition of the amine to the electron-deficient triple bond, which is in conjugation with a carbonyl group. acs.orgresearchgate.net

The mechanism proceeds in three main steps:

Nucleophilic Attack: The nitrogen atom of N,2-dimethyl-3-butyn-2-amine attacks the β-carbon of the ynone. This is the key bond-forming step. masterorganicchemistry.com

Intermediate Formation: This attack results in the formation of a zwitterionic intermediate or, after proton transfer, an enamine or enolate anion.

Protonation: The intermediate is subsequently protonated to yield the final β-amino-α,β-unsaturated ketone product. masterorganicchemistry.com

The reactivity in these additions is influenced by the electron-withdrawing nature of the group conjugated to the alkyne, with ketones (ynones) generally being more reactive than esters (propiolates) or amides (propiolamides). acs.org The reaction is a powerful method for C-N bond formation. mdpi.com

Secondary propargylamines, including N,2-dimethyl-3-butyn-2-amine, can react with carbon dioxide (CO2), an abundant and renewable C1 feedstock, to form valuable heterocyclic compounds. bohrium.commdpi.com This transformation is a significant area of research for CO2 fixation into fine chemicals. rsc.org The reaction typically involves the insertion of CO2 into the N-H bond, followed by an intramolecular cyclization.

The most common products are 5-methylene-oxazolidin-2-ones, which are formed through a transition-metal-catalyzed carboxylative cyclization. acs.orgacs.org Palladium catalysts, such as Palladium(II) acetate (B1210297) (Pd(OAc)2), have been found to be particularly effective for this transformation. acs.orgacs.org The reaction mechanism generally involves:

Formation of a carbamic acid intermediate via the reaction of the amine with CO2.

Coordination of the alkyne to the metal center.

Intramolecular nucleophilic attack of the carbamate (B1207046) oxygen onto the activated alkyne, leading to cyclization.

The choice of catalyst and ligands can significantly influence the reaction's efficiency and selectivity. For instance, using specific phosphine (B1218219) ligands like tri(tert-butyl)phosphine (PBut3) with a Pd(0) source can lead to the exclusive formation of the oxazolidinone product in high yield. acs.orgacs.org In the absence of effective catalysts, the reaction may require harsh conditions or produce low yields. acs.org

Transformations Involving the Alkyne Moiety

The terminal triple bond in N,2-dimethyl-3-butyn-2-amine is a site of high electron density, making it susceptible to a variety of transformations, including additions, cyclizations, and metal-catalyzed functionalizations.

The alkyne functionality can participate in cycloaddition reactions to construct various heterocyclic systems. For instance, in a multi-component reaction, propargyl alcohols and secondary amines can undergo a [3+2] annulation with CO2, catalyzed by a noble metal-free framework, to produce β-oxopropylcarbamates. chinesechemsoc.org This proceeds through an α-alkylidene cyclic carbonate intermediate. chinesechemsoc.org

Pyrazine synthesis can be achieved through the dimerization of α-amino carbonyl compounds. d-nb.inforsc.org While N,2-dimethyl-3-butyn-2-amine does not possess a carbonyl group, its alkyne moiety can be hydrated to form the corresponding α-amino ketone. This intermediate can then undergo self-condensation to form a dihydropyrazine, which subsequently oxidizes to the aromatic pyrazine. The synthesis of pyrazines often starts from α-hydroxy ketones or 1,2-diketones reacting with a nitrogen source, highlighting the importance of the α-amino ketone intermediate. d-nb.inforesearchgate.netorganic-chemistry.org

Hydrofunctionalization involves the addition of an H-X bond across the triple bond. Hydroamination, the addition of an N-H bond, is a particularly atom-economical method for synthesizing more complex amines and nitrogen-containing heterocycles. acs.org

For N,2-dimethyl-3-butyn-2-amine, intramolecular hydroamination is a potential pathway. Catalyzed by transition metals, the amine moiety could add across the alkyne in the same molecule to form a five- or six-membered cyclic enamine or imine. Such cyclizations are a powerful route to heterocycles like dihydropyrroles. thieme-connect.de

Intermolecular hydroamination involves the reaction of the alkyne with an external amine. Gold-catalyzed intermolecular hydroamination of allenes with secondary amines has been shown to produce allylic amines with high regioselectivity (Markovnikov addition). nih.gov A similar catalytic system could potentially be applied to the alkyne of N,2-dimethyl-3-butyn-2-amine to add a second amine group, yielding a vicinal diamine derivative after reduction.

The terminal alkyne is an excellent substrate for a wide array of metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net These reactions allow for the direct formation of carbon-carbon and carbon-heteroatom bonds at the terminal position of the alkyne, providing access to a vast range of functionalized products. acs.org

Transition metals like palladium, rhodium, copper, and nickel are commonly used to catalyze these transformations. rsc.orgacs.org For example, in Suzuki-Miyaura type couplings, a palladium catalyst can facilitate the reaction between the alkyne and an organoboron reagent, leading to the formation of a substituted alkene with defined stereochemistry. researchgate.netacs.org The amine group within the N,2-dimethyl-3-butyn-2-amine molecule can act as a directing group, potentially influencing the regioselectivity and efficiency of these coupling reactions. rsc.orgacs.org Such directed reactions can form stable metal complexes that facilitate C-H activation and subsequent functionalization. rsc.orgnih.gov

Kinetic and Mechanistic Investigations

The elucidation of reaction mechanisms for compounds such as N,2-dimethyl-3-butyn-2-amine, a propargyl amine, relies on a combination of kinetic studies and theoretical calculations. These investigations provide deep insights into the sequence of bond-making and bond-breaking events, the nature of intermediates, and the structure of the highest energy point along the reaction coordinate, the transition state. Techniques such as Brønsted-type plot analysis, kinetic isotope effect studies, and computational transition state characterization are fundamental tools in this endeavor.

A Brønsted-type plot analysis is a powerful tool used to probe the mechanism of acid or base-catalyzed reactions, including reactions where an amine acts as a nucleophile. The analysis involves correlating the logarithm of the reaction rate constant (log k) with the pKa of a series of related catalysts (in this case, a series of structurally similar amines). The relationship is described by the Brønsted catalysis equation:

log k = β pK*a + C

The slope of this plot, known as the Brønsted coefficient (β), provides information about the degree of proton transfer or the extent of bond formation in the transition state of the rate-determining step. A β value close to 1 suggests a transition state where the proton is nearly completely transferred, resembling the products. Conversely, a β value near 0 indicates a transition state that is very reactant-like, with minimal proton transfer.

For a reaction involving N,2-dimethyl-3-butyn-2-amine as a nucleophile, one could perform kinetic experiments with a series of secondary amines of varying basicity reacting with a common electrophile. The resulting data would be used to construct a Brønsted plot. The magnitude of the βnuc value would indicate how developed the new carbon-nitrogen bond is in the transition state and how sensitive the reaction rate is to the amine's basicity. researchgate.netnih.gov

Illustrative Data for a Hypothetical Reaction of Secondary Amines

The following table presents hypothetical kinetic data for a reaction involving a series of secondary amines, illustrating the data used to generate a Brønsted-type plot.

| Amine | pKa of Conjugate Acid | Rate Constant, k (M-1s-1) | log(k) |

| Morpholine | 8.33 | 0.05 | -1.30 |

| Piperidine | 11.12 | 2.50 | 0.40 |

| Pyrrolidine | 11.27 | 3.20 | 0.51 |

| Diethylamine | 10.93 | 1.80 | 0.26 |

| N,2-dimethyl-3-butyn-2-amine (Estimated) | ~9.5 (Estimated) | 0.45 (Hypothetical) | -0.35 (Hypothetical) |

This interactive table contains representative data to illustrate the principles of a Brønsted-type plot analysis. The pKa and rate constant for N,2-dimethyl-3-butyn-2-amine are estimated for comparative purposes.

The kinetic isotope effect (KIE) is a powerful tool for determining the mechanism of a reaction by identifying which bonds are broken or formed in the rate-determining step. researchgate.netresearchgate.net It is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to the rate constant of the same reaction with a heavier isotope (kH) at the same atomic position. For C-H bond cleavage, the deuterium (B1214612) KIE (kH/kD) is most commonly studied.

A primary KIE (kH/kD > 2) is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. The magnitude of the primary KIE can provide further details; for example, a large KIE (typically 3-8 at room temperature) is often indicative of a transition state where the hydrogen is symmetrically shared between the donor and acceptor. princeton.edu A secondary KIE (kH/kD ≈ 1) occurs when the isotopically substituted bond is not broken in the rate-determining step but is located at or near the reaction center.

In the context of N,2-dimethyl-3-butyn-2-amine, a KIE study could be designed to probe a reaction involving the abstraction of a proton from one of the methyl groups or the addition to the alkyne moiety. For instance, if a reaction involved the deprotonation of a C-H bond on a methyl group in the rate-determining step, replacing that hydrogen with deuterium would result in a significant primary KIE.

Illustrative Kinetic Isotope Effect Data for a Hypothetical C-H Bond Cleavage Reaction

This table shows hypothetical KIE values and their mechanistic implications for a reaction involving N,2-dimethyl-3-butyn-2-amine.

| Reaction Pathway | Isotopic Substitution | kH (s-1) | kD (s-1) | kH/kD | Mechanistic Implication |

| Concerted Proton Transfer | C-H vs C-D at C2-methyl | 1.2 x 10-3 | 1.8 x 10-4 | 6.7 | C-H bond cleavage occurs in the rate-determining step. |

| Stepwise, pre-equilibrium | C-H vs C-D at C2-methyl | 1.2 x 10-3 | 1.1 x 10-3 | 1.1 | C-H bond cleavage occurs after the rate-determining step. |

| Nucleophilic attack at alkyne | No C-H cleavage | 1.2 x 10-3 | 1.2 x 10-3 | 1.0 | No C-H bond is broken in the rate-determining step. |

This interactive table presents hypothetical data to demonstrate how KIE studies can differentiate between reaction mechanisms.

While kinetic studies provide indirect evidence about the transition state, computational chemistry offers a direct way to characterize its structure and energetics. Using methods like Density Functional Theory (DFT), it is possible to model the potential energy surface of a reaction and locate the transition state as a first-order saddle point—a point of maximum energy along the reaction coordinate and minimum energy in all other directions. researchgate.netscribd.com

For a reaction involving N,2-dimethyl-3-butyn-2-amine, computational modeling could be used to characterize the transition state of, for example, a nucleophilic addition to the alkyne or a metal-catalyzed coupling reaction. The output of such a calculation would provide a detailed three-dimensional geometry of the transition state structure. Key parameters that would be analyzed include:

Bond Lengths: The lengths of bonds that are being formed or broken. For instance, in a nucleophilic addition, the distance between the amine nitrogen and the alkyne carbon would be intermediate between a full bond and no bond.

Bond Angles: The angles around the reacting centers, which can indicate changes in hybridization. For example, the alkyne carbons would deviate from a linear geometry as they move towards a more sp2-hybridized state in the transition state of an addition reaction.

Imaginary Frequency: A key criterion for a true transition state is the presence of a single imaginary vibrational frequency. The atomic motion corresponding to this frequency represents the movement of the atoms along the reaction coordinate, from reactant to product through the transition state.

Although specific experimental data is not available, proposed transition-state models for the synthesis of other propargylamines, such as in copper-catalyzed A3 coupling reactions, provide a basis for what the transition state might look like for a similar transformation involving N,2-dimethyl-3-butyn-2-amine. organic-chemistry.org These models often involve the coordination of the alkyne and the amine to a metal center, which facilitates the nucleophilic attack.

Computational and Theoretical Investigations of N,2 Dimethyl 3 Butyn 2 Amine

Quantum Chemical Calculations for Electronic Structure and Bonding

At the heart of understanding the chemical nature of N,2-dimethyl-3-butyn-2-amine lie quantum chemical calculations, which provide a detailed picture of its electronic structure and bonding. These computational methods, which span a spectrum from semi-empirical to high-level ab initio calculations, can furnish detailed information regarding molecular orbitals, the distribution of charge within the molecule, and the characteristics of its chemical bonds. psu.edu

Detailed Research Findings:

Illustrative Data Table for Electronic Properties:

The following table presents a hypothetical set of electronic structure data for N,2-dimethyl-3-butyn-2-amine, representative of what would be obtained from quantum chemical calculations. The values are based on typical outcomes for similar amine-containing compounds.

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Indicates the molecule's propensity to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap | 9.7 eV | Relates to the kinetic stability and chemical reactivity of the molecule. |

| Dipole Moment | 1.5 D | Provides a measure of the overall polarity of the molecule. |

| Charge on Nitrogen | -0.4 e | Suggests the nucleophilic character of the amine functional group. |

Computational Spectroscopic Analysis and Prediction

Computational methodologies serve as potent instruments for the prediction and interpretation of a variety of molecular spectra, which is of immense value in the structural elucidation of compounds such as N,2-dimethyl-3-butyn-2-amine.

Detailed Research Findings:

Density Functional Theory (DFT) has become a well-established and reliable method for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com Through the calculation of magnetic shielding tensors, it is possible to generate theoretical ¹H and ¹³C NMR spectra that can be subsequently compared with experimental data to either confirm or aid in the determination of a molecule's structure. mdpi.com For chiral molecules, Vibrational Circular Dichroism (VCD) spectroscopy is a particularly powerful technique for establishing the absolute configuration. Computational modeling, frequently employing DFT in conjunction with a polarizable continuum model (PCM) to account for the effects of a solvent, can accurately predict the VCD and infrared (IR) spectra of various molecular conformers. acs.org As an example, a computational investigation of the related molecule (S)-(−)-3-butyn-2-ol effectively demonstrated how the analysis of its VCD spectra could unveil the influence of molecular conformation and hydrogen bonding interactions in solution. acs.org

Illustrative Data Table for Predicted Spectroscopic Data:

This table furnishes an example of the kind of spectroscopic data that could be computationally generated for N,2-dimethyl-3-butyn-2-amine.

| Spectroscopic Technique | Predicted Parameter (Illustrative) | Application |

| ¹H NMR | δ(N-CH₃) = 2.3 ppm, δ(C-CH₃) = 1.2 ppm | Confirmation of structure and assignment of proton signals. |

| ¹³C NMR | δ(C≡C) = 70-90 ppm, δ(C-N) = 40-60 ppm | Determination of the carbon framework of the molecule. |

| IR Spectroscopy | ν(C≡C-H) ≈ 3300 cm⁻¹, ν(C≡C) ≈ 2100 cm⁻¹ | Identification of key functional groups present in the molecule. |

| VCD Spectroscopy | Specific Cotton effects for each enantiomer | Determination of the absolute stereochemistry of a chiral center. |

Thermodynamic and Kinetic Modeling of Related Propargyl Amine Systems

The use of thermodynamic and kinetic modeling provides a quantitative framework for understanding the stability and reactivity of chemical systems. nih.govnih.gov Although specific research focused on N,2-dimethyl-3-butyn-2-amine is not widely available, studies on related propargyl and amine systems offer valuable insights into the approaches that can be taken.

Detailed Research Findings:

The thermodynamic and kinetic characteristics of reactions that involve amines have been the subject of extensive study. For instance, in the field of carbon dioxide capture, both equilibrium-based and rate-based models are employed to simulate and predict the performance of various amine solvents. nih.govnih.gov These comprehensive models take into account solution chemistry, the thermodynamics of electrolytes, transport properties, and reaction kinetics. nih.govnih.gov Kinetic investigations into the Michael-type addition of anilines to 3-butyn-2-one (B73955) have brought to light that the reaction can proceed via both protonated and unprotonated forms of the substrate, with the protonated species exhibiting significantly higher reactivity. researchgate.net Such studies typically lead to the determination of reaction rate constants and activation parameters, which are fundamental to a thorough understanding of the reaction mechanism. researchgate.net Furthermore, the kinetic modeling of systems such as the N2O-H2 reaction entails the development of detailed chemical kinetic models that encompass numerous elementary reactions and their corresponding rate coefficients. dtu.dk

Illustrative Data Table for Thermodynamic and Kinetic Parameters:

The following table displays hypothetical thermodynamic and kinetic data for a reaction involving a propargyl amine, illustrating the types of parameters that can be determined.

| Parameter | Value (Illustrative) | Significance |

| ΔG° (Gibbs Free Energy of Reaction) | -25 kJ/mol | Indicates the spontaneity of the reaction under standard conditions. |

| ΔH° (Enthalpy of Reaction) | -40 kJ/mol | Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| k (Rate Constant at 298 K) | 1.5 x 10⁻³ M⁻¹s⁻¹ | Quantifies the speed of the reaction. |

| Ea (Activation Energy) | 55 kJ/mol | Represents the energy barrier that must be surmounted for the reaction to take place. |

Computational Mechanistic Pathway Elucidation

Computational chemistry plays a pivotal role in the elucidation of complex reaction mechanisms, offering a detailed, step-by-step picture of the transformation of reactants into products. pitt.edu

Detailed Research Findings:

DFT calculations are a cornerstone in the mapping of potential energy surfaces for chemical reactions. mdpi.com This computational approach facilitates the identification of transition states and intermediates, as well as the calculation of activation barriers for each individual step in a reaction sequence. For example, the mechanism of the A3 coupling reaction, which involves the combination of aldehydes, alkynes, and amines, catalyzed by a silver N-heterocyclic carbene, has been thoroughly investigated using DFT. mdpi.com These calculations have shown that the reaction proceeds through the initial formation of an imine ion, which is then followed by its reaction with a silver acetylide intermediate. mdpi.com In a similar vein, computational studies have been instrumental in unraveling the mechanism of carbon dioxide addition to aziridines and in understanding the precise role of catalysts in this transformation. mdpi.com In the area of C-H functionalization, DFT has been employed to explore the mechanisms of reactions catalyzed by nickel, which has helped to clarify the involvement of different catalytic intermediates in the reaction cycle. pitt.edu

Illustrative Data Table for a Multi-step Reaction Pathway:

This table provides an illustrative example of how computational data can be organized to describe a hypothetical two-step reaction mechanism for N,2-dimethyl-3-butyn-2-amine.

| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kJ/mol) | Description |

| Step 1 | Transition State 1 (TS1) | 60 | Formation of an intermediate complex. |

| Intermediate 1 (INT1) | -15 (relative to reactants) | A stable intermediate species is formed. | |

| Step 2 | Transition State 2 (TS2) | 85 | The rate-determining step of the overall reaction. |

| Product | -50 (relative to reactants) | The final product of the reaction sequence. |

Applications in Advanced Organic Synthesis and Molecular Design

Building Block in Complex Molecule Synthesis

The dual functionality of 3-Butyn-2-amine, N,2-dimethyl- allows it to serve as a versatile precursor in the construction of intricate molecular frameworks. The presence of a reactive terminal alkyne and a nucleophilic/basic tertiary amine within the same molecule offers multiple pathways for elaboration into more complex structures.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Propargylamines, in general, are well-established precursors for the synthesis of a variety of these ring systems. While specific studies on the cyclization of 3-Butyn-2-amine, N,2-dimethyl- are not extensively documented, its structural motifs suggest potential pathways to valuable heterocyclic cores such as imidazolidinones and pyrazines.

For instance, the reaction of propargylamine (B41283) derivatives with carbon dioxide, catalyzed by transition metals like palladium, has been shown to yield both oxazolidinones and imidazolidinones nih.govacs.org. In a palladium(0)-catalyzed reaction, the formation of an imidazolidinone from a propargylamine and CO2 proceeds under mild conditions nih.govacs.org. This transformation highlights a potential route where 3-Butyn-2-amine, N,2-dimethyl- could be utilized to generate substituted imidazolidinone structures.

The synthesis of pyrazines could be envisioned through multi-step sequences. Propargylamines are known to be key intermediates in the synthesis of various nitrogen-containing heterocycles researchgate.netresearchgate.netresearchgate.netunair.ac.idacs.orgsemanticscholar.org. The specific transformation of 3-Butyn-2-amine, N,2-dimethyl- into a pyrazine derivative would likely involve initial functionalization of the alkyne, followed by cyclization with a suitable nitrogen source.

Chiral amines are of paramount importance in asymmetric synthesis, serving as resolving agents, chiral auxiliaries, and key components of chiral catalysts and ligands acs.org. The asymmetric synthesis of propargylamines has been a significant area of research, with various methods developed to access these compounds in high enantiopurity researchgate.netnih.govnih.govresearchgate.netchemrxiv.orgacs.org.

While 3-Butyn-2-amine, N,2-dimethyl- itself is achiral, its derivatives, particularly those synthesized through asymmetric methodologies, can serve as valuable chiral building blocks. For example, asymmetric additions of alkynyl nucleophiles to imines or the addition of nucleophiles to C-alkynyl imine derivatives are common strategies to produce chiral propargylamines acs.org. These chiral propargylamines can then be transformed into a variety of other chiral molecules, including amino acids and other biologically active compounds nih.gov.

The development of organocatalytic asymmetric Mannich-type reactions has provided access to propargylamines with two adjacent stereocenters in good diastereo- and enantioselectivities nih.gov. Such methodologies could potentially be adapted to synthesize chiral analogs of 3-Butyn-2-amine, N,2-dimethyl-, which would significantly broaden their utility in the synthesis of enantiomerically pure complex molecules.

Contributions to Catalysis

The inherent structural features of 3-Butyn-2-amine, N,2-dimethyl- suggest its potential utility in the realm of catalysis, both as a ligand for metal-based systems and as a component in organocatalysis.

The nitrogen atom of the amine and the π-system of the alkyne in propargylamines can coordinate to transition metals, making them attractive candidates for ligand design. While specific applications of 3-Butyn-2-amine, N,2-dimethyl- as a ligand are not widely reported, the broader class of propargylamine derivatives has been explored in this context.

The ability of both the amine and alkyne moieties to bind to a metal center can lead to the formation of stable chelate complexes, which can influence the reactivity and selectivity of the metal catalyst. For example, transition-metal-catalyzed reactions involving propargylamines have been utilized for the synthesis of various heterocyclic compounds nih.govacs.orgcapes.gov.br. In these reactions, the propargylamine can act as both a reactant and a temporary ligand to the metal center, guiding the course of the reaction.

The modular nature of propargylamine synthesis allows for the introduction of various substituents, which can be used to fine-tune the steric and electronic properties of the resulting ligand. This tunability is a key aspect in the rational design of ligands for specific catalytic applications.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. Chiral amines are a cornerstone of organocatalysis, acting as Brønsted bases, Lewis bases, or by forming enamine and iminium ion intermediates.

While 3-Butyn-2-amine, N,2-dimethyl- is a tertiary amine and thus cannot participate in enamine or iminium ion catalysis in the same way as primary or secondary amines, its basicity can be utilized in base-catalyzed transformations. Furthermore, chiral versions or derivatives of this compound could be designed to act as chiral Brønsted bases or as components of bifunctional catalysts.

Recent research has demonstrated the use of organocatalysts in the asymmetric synthesis of propargylamines themselves nih.gov. For example, chiral Brønsted acids have been used to catalyze the Mannich-type reaction of in situ generated C-alkynyl imines with β-keto esters to produce chiral propargylamines with high stereoselectivity nih.gov.

Structural Design Principles for Functional Molecules

The incorporation of the 3-Butyn-2-amine, N,2-dimethyl- motif into larger molecules can impart specific properties and functionalities. The rigid, linear nature of the alkyne unit can be used to create defined molecular geometries, while the amine group can serve as a point of attachment or as a site for modulating physicochemical properties such as solubility and basicity.

The alkyne functionality also opens up a wide array of subsequent transformations, including click chemistry, metal-catalyzed cross-coupling reactions, and cycloadditions. This versatility allows for the late-stage functionalization of molecules containing the 3-Butyn-2-amine, N,2-dimethyl- scaffold, which is a powerful strategy in drug discovery and materials science.

The design of functional molecules often relies on the predictable reactivity and geometry of its constituent parts. The well-defined structure and reactivity of propargylamines make them valuable components in the molecular architect's toolbox for the construction of novel functional materials and bioactive compounds researchgate.netnih.gov.

Q & A

Basic: What are the recommended synthetic routes for 3-Butyn-2-amine, N,2-dimethyl-, and how can its purity be validated?

Methodological Answer:

The compound’s structure (C₁₀H₁₅N, CAS 2809-93-0) contains a tertiary amine and propargyl groups, which suggest potential routes via alkylation of primary amines or reductive amination (as demonstrated for structurally related amines in ). For example:

- Alkyne-functionalized alkylation : React a propargyl bromide derivative with N,N-dimethylamine under basic conditions.

- Catalytic hydrogenation : Adapt Pd/NiO-mediated reductive amination () using appropriate aldehydes and amines.

Purity Validation:

- ¹H/¹³C NMR : Assign peaks based on characteristic shifts (e.g., propargyl protons at ~2.0–2.5 ppm, tertiary amine methyl groups at ~2.2–2.8 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 149.23 (calculated) and fragmentation patterns .

Basic: What spectroscopic techniques are critical for characterizing 3-Butyn-2-amine, N,2-dimethyl-?

Methodological Answer:

- NMR Spectroscopy : Use CDCl₃ or DMSO-d₆ for solubility. Key features:

- FT-IR : Identify N-H stretches (if present) at ~3300 cm⁻¹ and C≡C stretches at ~2100–2260 cm⁻¹.

- GC-MS/EI : Monitor for degradation products (e.g., alkyne cleavage) during analysis .

Advanced: How does the propargyl group influence the compound’s reactivity in cycloaddition or catalytic coupling reactions?

Methodological Answer:

The propargyl moiety enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) or participation in Sonogashira couplings . Key considerations:

- Steric effects : The bulky N,2-dimethyl groups may hinder reactivity; optimize catalysts (e.g., Pd/Cu with bulky ligands) .

- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify intermediates.

- Computational modeling : Use DFT to predict transition states and regioselectivity (e.g., Gaussian or ORCA software) .

Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., ΔfH° or ΔrG°) for this compound?

Methodological Answer:

- Cross-validate sources : Compare NIST Chemistry WebBook entries ( ) with experimental measurements (e.g., calorimetry).

- Group contribution methods : Estimate missing data using Benson’s increments or similar approaches for amines and alkynes .

- Uncertainty analysis : Report confidence intervals for derived values (e.g., ±5 kJ/mol for ΔfH°) and disclose assumptions .

Advanced: What strategies mitigate toxicity risks during handling of 3-Butyn-2-amine, N,2-dimethyl-?

Methodological Answer:

- PPE : Use nitrile gloves, splash goggles, and fume hoods to prevent dermal/ocular exposure ( ).

- Waste management : Neutralize amine residues with dilute HCl before disposal.

- Toxicity screening : Conduct Ames tests or cytotoxicity assays (e.g., MTT on HEK293 cells) to evaluate mutagenicity .

Advanced: How can computational models predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use the InChIKey

IXWOSGPCLPGRMP-UHFFFAOYSA-N( ) to generate 3D structures in PyMOL or AutoDock. - Pharmacophore mapping : Identify key interaction sites (e.g., amine for hydrogen bonding, propargyl for hydrophobic pockets).

- MD simulations : Assess binding stability in lipid bilayers or protein active sites (GROMACS or NAMD) .

Table 1: Key Physicochemical Properties

Advanced: How to address inconsistencies in synthetic yields across literature reports?

Methodological Answer:

- Reproducibility protocols : Standardize catalyst loading (e.g., 1.1 wt% Pd/NiO as in ), solvent purity, and reaction time.

- DoE (Design of Experiments) : Use factorial designs to isolate critical variables (e.g., temperature, pressure).

- Byproduct analysis : Characterize side products via LC-MS to identify competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.